

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxyethanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol, with the chemical formula C8H10O2, is a versatile glycol ether that serves a critical role in the pharmaceutical and cosmetic industries.[1] Primarily utilized as a preservative, it offers broad-spectrum antimicrobial activity, ensuring the stability and safety of a wide range of formulations.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of phenoxyethanol, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work.

Part 1: Physical and Chemical Properties

The fundamental physical and chemical characteristics of phenoxyethanol are summarized below. These properties are crucial for formulation development, manufacturing processes, and safety assessments.

General Properties



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | 2-Phenoxyethanol | [3] |
| Synonyms | Ethylene glycol monophenyl ether, Phenyl cellosolve | [4] |
| CAS Number | 122-99-6 | [5] |
| Molecular Formula | C8H10O2 | [5] |
| Molecular Weight | 138.16 g/mol | [6] |
| Appearance | Colorless, oily liquid | [5] |
| Odor | Faint, pleasant, rose-like | [5][7] |

Quantitative Physical and Chemical Data

The following tables provide quantitative data for key physical and chemical properties of phenoxyethanol, facilitating easy comparison and reference.

Table 1: Thermodynamic Properties

| Property | Value | Unit | Reference(s) |
|----------------|-------------------------------|------|--------------|
| Melting Point | 11-14 | °C | [7][8][9] |
| Boiling Point | 244-247 | °C | [5][10] |
| Flash Point | >100 | °C | [9] |
| Vapor Pressure | <0.01 (@ 20°C) | mmHg | [9] |
| Density | 1.102 - 1.107 (@ 20- 25°C) | g/mL | [5][9][10] |

Table 2: Solubility and Partitioning



| Property | Value | Unit | Reference(s) |
|---|---|------|--------------|
| Solubility in Water | 26 - 30 (@ 20°C) | g/L | [5][9] |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, glycerol. Soluble in diethyl ether. | - | [5] |
| logP (Octanol-Water Partition Coefficient) | 1.16 - 1.2 | - | [9][11] |
| рКа | 14.36 ± 0.10 (Predicted) | - | [9][12] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |
|---|--|--------------|
| Infrared (IR) Spectroscopy | Provides information on functional groups. | [13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Confirms the chemical structure. | [14][15] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | [16] |

Part 2: Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of phenoxyethanol, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.



- Apparatus: A capillary tube apparatus with a heated block and a calibrated thermometer or a differential scanning calorimeter (DSC).
- Procedure (Capillary Method):
 - A small amount of finely powdered, dry phenoxyethanol is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a slow, controlled rate (e.g., 1°C/minute) near the expected melting point.
 - The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
- Procedure (DSC):
 - A small, weighed amount of phenoxyethanol is sealed in an aluminum pan.
 - The sample is heated at a constant rate in the DSC instrument.
 - The onset and peak of the endothermic transition in the heat flow curve correspond to the melting point.[7]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

- Apparatus: A distillation apparatus or an ebulliometer with a calibrated temperature sensor.
- · Procedure (Distillation Method):
 - A sample of phenoxyethanol is placed in a distillation flask with boiling chips.
 - The flask is heated, and the vapor is allowed to rise and condense in a condenser.
 - The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.



The constant temperature observed during boiling is recorded as the boiling point,
 corrected for atmospheric pressure.[6][8]

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation concentration of phenoxyethanol in water at a given temperature.

- Apparatus: A thermostatically controlled shaker or stirrer, centrifuge, and an analytical instrument for quantification (e.g., HPLC, GC).
- Procedure (Flask Method):
 - An excess amount of phenoxyethanol is added to a known volume of distilled water in a flask.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved phenoxyethanol.
 - The concentration of phenoxyethanol in the clear aqueous phase is determined using a suitable analytical method like HPLC.[12][17][18]

Determination of Partition Coefficient (logP) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity.

- Apparatus (Shake Flask Method OECD 107):
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of phenoxyethanol is dissolved in either the n-octanol or water phase.
 - Equal volumes of the n-octanol and water phases are placed in a separatory funnel and shaken vigorously to allow for partitioning.



- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of phenoxyethanol in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
 [19][20]
- Apparatus (HPLC Method OECD 117):
 - A reversed-phase HPLC column (e.g., C18) is used.
 - A calibration curve is generated by injecting a series of reference compounds with known logP values and recording their retention times.
 - The phenoxyethanol sample is injected under the same conditions.
 - The logP of phenoxyethanol is determined by interpolating its retention time on the calibration curve.[21][22]

Part 3: Chemical Reactivity and Stability

Phenoxyethanol is a stable compound under normal conditions of use and storage. It is compatible with a wide range of cosmetic and pharmaceutical ingredients. However, it can undergo reactions typical of an alcohol and an ether.

- Oxidation: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid (phenoxyacetic acid).
- Ether Cleavage: Under harsh conditions (e.g., strong acids), the ether linkage can be cleaved.
- Stability: Phenoxyethanol is stable in the presence of acids and alkalis and can be autoclaved in aqueous solutions.[3] It is also stable over a wide pH range (3-10).[2][22]

Part 4: Mandatory Visualizations

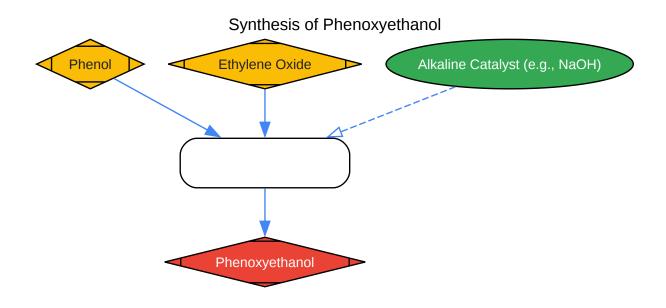


Chemical Structure of Phenoxyethanol

Caption: Ball-and-stick model of the 2-Phenoxyethanol molecule.

Synthesis of Phenoxyethanol (Williamson Ether Synthesis)

Phenoxyethanol is commercially produced via the Williamson ether synthesis, reacting phenol with ethylene oxide in an alkaline medium.[4][23]



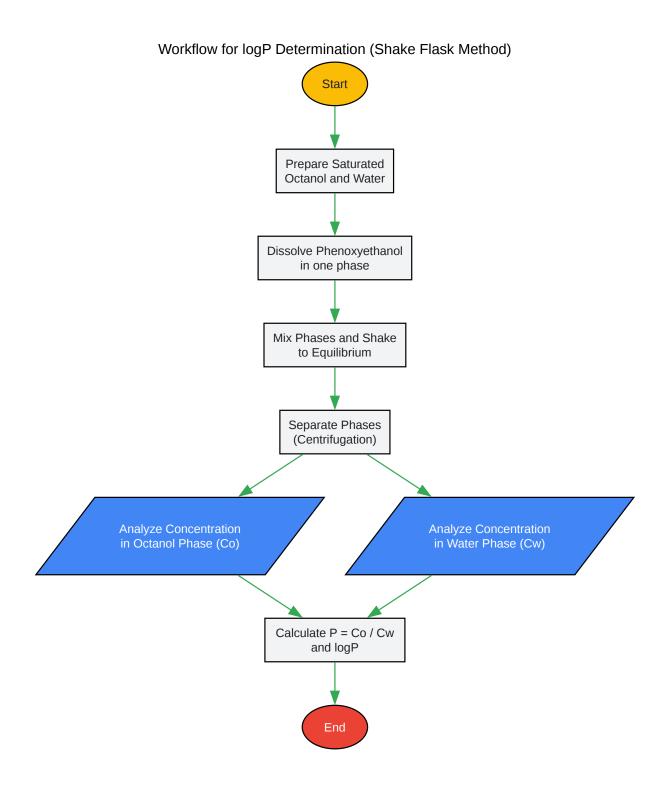
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Caption: Williamson ether synthesis of phenoxyethanol.

Experimental Workflow: Determination of logP (Shake Flask Method)

The following diagram illustrates the key steps in determining the octanol-water partition coefficient using the shake flask method (OECD 107).





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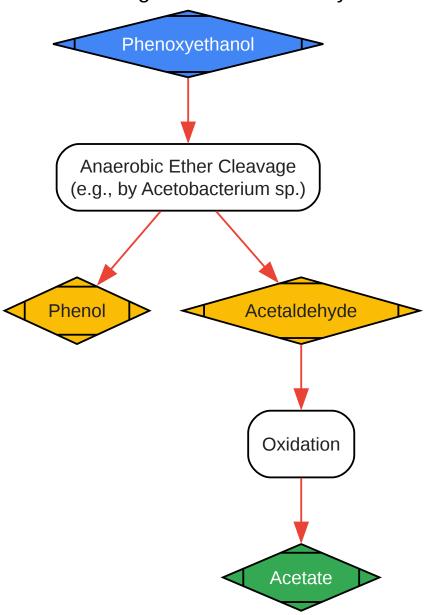
Caption: Experimental workflow for logP determination.



Anaerobic Degradation Pathway of Phenoxyethanol

Under anaerobic conditions, phenoxyethanol can be biodegraded by certain microorganisms. One identified pathway involves the conversion to phenol and acetaldehyde.[2][4][5]

Anaerobic Degradation of Phenoxyethanol



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Caption: Anaerobic biodegradation of phenoxyethanol.



Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of phenoxyethanol. The tabulated data, standardized experimental protocols, and clear visualizations offer a valuable resource for professionals in research, development, and quality control. A thorough understanding of these properties is essential for the effective and safe application of phenoxyethanol as a preservative in pharmaceutical and cosmetic formulations.

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